N-(2,3-dimethylcyclohexyl)acetamide
Description
N-(2,3-Dimethylcyclohexyl)acetamide (CAS 134-98-5) is an acetamide derivative featuring a cyclohexyl ring substituted with methyl groups at the 2- and 3-positions. Its synthesis typically involves coupling reactions between acetamide precursors and substituted cyclohexylamines, often employing reagents like PyBOP and purification via preparative HPLC, as seen in related acetamide syntheses . The compound’s cyclohexyl group adopts a chair conformation in the solid state, as inferred from crystallographic studies of analogous cyclohexyl-containing acetamides .
Properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h7-8,10H,4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBJTWMCVWFBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Substituent Effects on Physical and Chemical Properties
N-(2,3-Dimethylphenyl)acetamide (CAS 134-98-5)
- Structural Difference : Replaces the cyclohexyl group with a 2,3-dimethylphenyl ring.
- Elemental analysis for phenyl analogs (e.g., C: 69.71%, H: 6.47%, N: 4.28% in N-(2-acetylphenethyl)benzamide) aligns with calculated values, suggesting similar purity profiles .
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
- Structural Difference: Incorporates a 2,3-dichlorophenoxy moiety.
- Impact : The electron-withdrawing chlorine atoms enhance electrophilicity, likely increasing reactivity in nucleophilic substitution reactions. Crystallographic studies show hydrogen bonding between the amide N–H and carbonyl oxygen, forming chains along the c-axis—a feature shared with other acetamides .
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
Spectroscopic and Analytical Data
- NMR Profiles : For N-(2-acetylphenethyl)benzamide (3b), ¹H-NMR peaks at δ 2.61 (s, 3H, CH₃) and 3.75 (dt, J=6.6 Hz, CH₂) reflect substituent-induced splitting patterns. Cyclohexyl derivatives may exhibit distinct upfield shifts for axial vs. equatorial methyl groups .
- Elemental Analysis : Close matches between calculated and observed values (e.g., C: 69.87% vs. 69.71%) confirm synthetic accuracy, a trend expected for N-(2,3-dimethylcyclohexyl)acetamide .
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